molecular formula C13H7Cl2NO B2789048 5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole CAS No. 724-07-2

5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole

Cat. No.: B2789048
CAS No.: 724-07-2
M. Wt: 264.11
InChI Key: XCSDVPZODZDDPA-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in adjacent positions. This compound is characterized by the presence of a chloro group at the 5th position and a 4-chlorophenyl group attached to the isoxazole ring. Isoxazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chlorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate can lead to the formation of the desired isoxazole ring .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process. Microwave-assisted synthesis has also been explored as a method to achieve rapid and efficient production of isoxazole derivatives .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, isoxazole derivatives have been shown to inhibit cyclooxygenase enzymes, which play a role in inflammation . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole is unique due to the presence of both the 5-chloro and 4-chlorophenyl groups, which can influence its biological activity and chemical reactivity. This combination of substituents can enhance its potency and selectivity in various applications .

Properties

IUPAC Name

5-chloro-3-(4-chlorophenyl)-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO/c14-9-3-1-8(2-4-9)13-11-7-10(15)5-6-12(11)16-17-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSDVPZODZDDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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